4-Fluoro-2-(trifluoromethyl)benzyl alcohol

Description

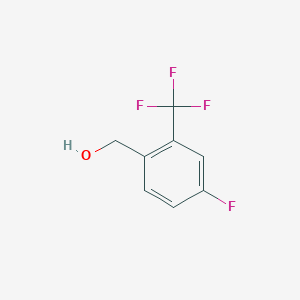

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWCMMCVRWROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372144 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-29-2 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the design of novel molecules.

Core Chemical Properties

This compound, with the CAS number 220227-29-2, is a solid at room temperature.[1] Its structure incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring, which significantly influences its reactivity and physicochemical properties.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| CAS Number | 220227-29-2 | [1] |

| Melting Point | 56 °C | [1] |

| Boiling Point | Estimated: ~80-90 °C at reduced pressure (e.g., 0.1 mmHg) | Based on isomers[2] |

| Density | Estimated: ~1.3-1.4 g/cm³ | Based on isomers[2][3] |

| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | |

| Synonyms | This compound |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from similar compounds like 4-(trifluoromethyl)benzyl alcohol.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂-), and the hydroxyl proton (-OH). The aromatic signals will exhibit splitting patterns influenced by both the fluorine and trifluoromethyl substituents. The methylene protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching bands will be observed in the fingerprint region (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 194.0355, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, or the trifluoromethyl group.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the reduction of the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol is a general method based on the reduction of benzaldehydes to benzyl alcohols using sodium borohydride, a common and effective laboratory procedure.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Effervescence may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the benzylic alcohol functional group. This group can undergo a variety of common transformations, making the molecule a versatile synthetic intermediate.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Esterification: In the presence of a carboxylic acid and an acid catalyst, it can form the corresponding benzyl ester.

-

Etherification: Williamson ether synthesis can be employed to form benzyl ethers by first deprotonating the alcohol to form the alkoxide, followed by reaction with an alkyl halide.

-

Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl halide.

The presence of the fluorine and trifluoromethyl groups enhances the molecule's utility in several areas:

-

Pharmaceuticals: Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[4] This makes this compound an attractive precursor for the synthesis of novel drug candidates.

-

Agrochemicals: The introduction of fluorine can increase the efficacy and alter the environmental fate of pesticides and herbicides.[4]

-

Materials Science: Fluorinated polymers and materials often possess unique properties such as high thermal stability, chemical resistance, and low surface energy.

Biological and Pharmacological Activity

As of the date of this guide, a thorough search of scientific literature and databases has not revealed any specific studies on the biological activity or the modulation of signaling pathways by this compound.

While many benzyl alcohol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties, this particular isomer remains uncharacterized in a biological context. Therefore, no signaling pathway diagrams can be provided at this time.

Future research may explore the potential of this compound in various biological assays to determine if the unique substitution pattern confers any interesting pharmacological properties.

Conclusion

This compound is a fluorinated building block with significant potential in organic synthesis. Its well-defined chemical properties and the versatile reactivity of its benzyl alcohol moiety make it a valuable tool for the creation of complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. While its biological profile is currently unexplored, its structural features suggest that it is a compound of interest for future investigation.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

CAS Number: 220227-29-2

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties. These fluorine-containing moieties are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in which they are incorporated, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzyl alcohol | 4-Fluorobenzyl alcohol |

| CAS Number | 220227-29-2[2] | 349-95-1 | 346-06-5 | 459-56-3[3] |

| Molecular Formula | C₈H₆F₄O[2] | C₈H₇F₃O | C₈H₇F₃O | C₇H₇FO[3] |

| Molecular Weight | 194.13 g/mol [2] | 176.14 g/mol | 176.14 g/mol | 126.13 g/mol [3][4] |

| Physical Form | Solid or Semi-solid or liquid | Colorless oil[5] | - | Liquid[3] |

| Melting Point | - | - | - | - |

| Boiling Point | - | - | - | - |

| Purity | ≥97% | ≥98% | - | 97%[3] |

| Storage | Sealed in dry, room temperature | - | - | - |

Synthesis and Purification

The synthesis of substituted benzyl alcohols typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. Another common method is the hydrolysis of the corresponding benzyl halide.

General Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow can be proposed based on standard organic synthesis methodologies.[5][6][7]

Experimental Protocols

Note: The following protocols are for related compounds and are provided as illustrative examples. They would require optimization for the synthesis of this compound.

Example Protocol 1: Reduction of an Ester to a Benzyl Alcohol [5]

This procedure describes the iron-catalyzed reduction of an ester to the corresponding alcohol.

-

Materials:

-

dppBianFeCl₂ (catalyst)

-

Anhydrous toluene (solvent)

-

n-Butyllithium (n-BuLi)

-

Ester starting material (e.g., methyl 4-fluoro-2-(trifluoromethyl)benzoate)

-

Polymethylhydrosiloxane (PMHS) (reducing agent)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF)

-

Hydrochloric acid (HCl), 0.1 M

-

Magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl acetate (for chromatography)

-

-

Procedure:

-

To an oven-dried 20 mL scintillation vial, add dppBianFeCl₂ (0.01 mmol) and anhydrous toluene (1 mL).

-

Add n-BuLi (0.03 mmol) to the solution and stir for 1-2 minutes.

-

Add the ester (1.0 mmol) and PMHS (3.0 mmol) to the reaction mixture.

-

Seal the vial and heat at 100 °C for 20 hours.

-

Quench the reaction by exposing it to air, then add THF (5 mL) and TBAF (2 mL, 1.0 M in THF).

-

Stir the mixture for 3 hours at room temperature, followed by the addition of 0.1 M HCl (10 mL).

-

Extract the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[5][8][9]

-

Example Protocol 2: Purification by Flash Column Chromatography [8][9][10][11]

This is a general procedure for the purification of an organic compound.

-

Materials:

-

Silica gel (200-300 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Crude product

-

-

Procedure:

-

Prepare a slurry of silica gel in the eluent.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Analytical Characterization

Table 2: Spectroscopic and Chromatographic Data for Related Benzyl Alcohols

| Technique | Compound | Key Data |

| ¹H NMR | 4-(Trifluoromethyl)benzyl alcohol | (400 MHz; CDCl₃): δ 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H).[5] |

| ¹³C NMR | 4-(Trifluoromethyl)benzyl alcohol | (101 MHz; CDCl₃): δ 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.9, 64.6.[5] |

| ¹H NMR | 2-(Trifluoromethyl)benzyl alcohol | (500 MHz, CDCl₃) δ 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H).[12] |

| ¹³C NMR | 2-(Trifluoromethyl)benzyl alcohol | (CDCl₃) δ 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08.[12][13] |

| ¹H NMR | 4-Fluorobenzyl alcohol | - |

| ¹³C NMR | 4-Fluorobenzyl alcohol | - |

| GC-MS | 4-(Trifluoromethyl)benzyl alcohol | m/z: 176.06[5] |

Note: The chemical shifts (δ) in NMR are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). For GC-MS, the mass-to-charge ratio (m/z) of the molecular ion or a significant fragment is given.

Experimental Protocols for Analysis

Note: These are general procedures and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) [14][15][16][17][18]

-

Objective: To determine the purity of the compound.

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid). The exact ratio would need to be optimized.[16]

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Detection: UV detection at a wavelength where the compound absorbs, likely in the range of 210-260 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) [5][19][20][21][22]

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

System: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 type column).

-

Carrier Gas: Helium.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent.

-

MS Ionization: Electron Impact (EI).

-

Expected Fragmentation: For benzyl alcohols, common fragmentation patterns include the loss of a hydrogen atom, a hydroxyl radical, or water. The benzylic cation is often a stable and prominent fragment.[19]

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the specific biological activities of this compound or its involvement in any signaling pathways. As a synthetic intermediate, its biological effects are primarily realized in the final molecules for which it serves as a precursor. The trifluoromethyl group is known to often enhance the biological activity of parent compounds.[1]

Due to the lack of data on its interaction with biological systems, a signaling pathway diagram cannot be provided at this time.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. While specific experimental data for this compound is limited in the current literature, this guide provides a summary of the available information and outlines general methodologies for its synthesis, purification, and analysis based on closely related structures. Further research is needed to fully characterize this compound and explore its potential applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [stenutz.eu]

- 3. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. helixchrom.com [helixchrom.com]

- 16. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. lcms.cz [lcms.cz]

- 18. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. gcms.cz [gcms.cz]

- 21. Human Metabolome Database: Predicted GC-MS Spectrum - Benzyl alcohol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0003119) [hmdb.ca]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

4-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a fluorinated aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol |

| Molecular Formula | C₈H₆F₄O | C₈H₇F₃O | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol [1] | 176.14 g/mol | 194.13 g/mol |

| CAS Number | 220227-29-2[1] | 349-95-1 | 230295-16-6 |

| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | [4-(Trifluoromethyl)phenyl]methanol | [3-Fluoro-4-(trifluoromethyl)phenyl]methanol |

| Melting Point | 56 °C[1] | 18-20 °C[2] | - |

| Boiling Point | Not available | 78-80 °C[2] | 209 °C |

| Density | Not available | 1.286 g/mL[2] | - |

| Appearance | White to off-white solid | Colorless to light yellow liquid[2] | - |

Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), and the hydroxyl proton. The methylene protons are anticipated to appear as a singlet around δ 4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis

This compound is typically synthesized via the reduction of the corresponding benzaldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. These modifications can improve metabolic stability, bioavailability, and binding affinity.

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug.

While specific drugs derived from this exact starting material are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is considered to be an irritant to the skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to modulate the properties of drug candidates. The synthetic route to this compound is straightforward, making it readily accessible for research and development purposes. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of fluorinated intermediates like this compound in drug discovery is expected to increase.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in the development of pharmaceuticals and agrochemicals. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity in target molecules. This document details several viable synthetic routes, complete with experimental protocols and quantitative data to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through three primary methodologies, each starting from a different commercially available precursor:

-

Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A direct and efficient method involving the reduction of the aldehyde functionality.

-

Reduction of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A robust route that reduces the carboxylic acid to the corresponding primary alcohol.

-

Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide: A straightforward conversion of the benzyl halide to the alcohol.

The selection of a specific pathway will depend on factors such as the availability and cost of starting materials, desired scale, and safety considerations associated with the reagents.

Pathway 1: Reduction of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This is often the most direct route to the target alcohol. The aldehyde precursor is readily available and can be reduced using various reagents, with sodium borohydride being a common and mild choice. Catalytic hydrogenation offers a greener alternative.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

This protocol is based on established procedures for the reduction of aromatic aldehydes.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data:

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | NaBH₄ | Methanol | 0 to RT | 1-2 | >95 (typical) | >98 (after purification) |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | H₂/Pd-C | Ethanol | RT | 2-4 | High | High |

Note: Yields and purity are representative and can vary based on reaction scale and purification efficiency.

Synthesis Pathway Diagram:

An In-depth Technical Guide to [4-Fluoro-2-(trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol, a key building block in modern medicinal chemistry and materials science. The document details its chemical identity, physical and spectral properties, and its significance in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [4-Fluoro-2-(trifluoromethyl)phenyl]methanol .[1] It is also commonly known as 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This compound is a valuable intermediate due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 220227-29-2 | [1][2][3] |

| Molecular Formula | C₈H₆F₄O | [1][2][3] |

| Molecular Weight | 194.13 g/mol | [2][3] |

| Melting Point | 55-57 °C | [3] |

| Purity | 97% | [3] |

| InChIKey | QCDWCMMCVRWROH-UHFFFAOYSA-N | [2] |

| SMILES | OCc1ccc(F)cc1C(F)(F)F | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol. While specific spectra are proprietary to chemical suppliers, typical analytical techniques used for this compound include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4] These methods confirm the molecular structure and purity of the compound.

Role in Drug Design and Organic Synthesis

The trifluoromethyl (-CF₃) group is a critical functional group in modern drug design.[5] Its incorporation into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity.[5][6] The -CF₃ group can improve a drug candidate's pharmacological profile by affecting its solubility, stability, and molecular conformation.[5]

[4-Fluoro-2-(trifluoromethyl)phenyl]methanol serves as a versatile building block in organic synthesis.[7] The primary alcohol group (-CH₂OH) can undergo various chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and etherification.[8] These reactions allow for the incorporation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecular structures, which is particularly valuable in the development of novel pharmaceuticals and agrochemicals.[7][8] The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the benzyl alcohol.[8]

Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol are often proprietary, a general synthetic workflow can be conceptualized based on common organic chemistry reactions. A plausible synthetic route involves the reduction of the corresponding carboxylic acid or aldehyde.

Conceptual Synthesis Workflow

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. The workflow below illustrates a generalized pathway for the synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol.

References

4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide to Its Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and drug development. While quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative information, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C8H6F4O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| CAS Number | 220227-29-2 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 18 - 20 °C | [3] |

| Boiling Point | 78 - 80 °C @ 4 mmHg | [4] |

| Purity | 99% | [2] |

Solubility Profile

| Compound | Solvent | Solubility | Source |

| 4-(Trifluoromethyl)benzyl alcohol | Water | Soluble | [5] |

| Benzyl alcohol | Water | 4 g/100 mL | N/A |

| 4-Fluorobenzyl alcohol | Not Specified | No quantitative data, but used in synthesis | [6] |

The presence of both a fluorine atom and a trifluoromethyl group suggests that this compound likely exhibits moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

Application in Synthetic Chemistry: A Logical Workflow

Given its role as a synthetic intermediate, the following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule. This workflow is representative of its application in drug discovery and development.

This diagram outlines the potential synthetic pathways starting from this compound. The alcohol moiety can be transformed into various functional groups, such as aldehydes, carboxylic acids, or halides, which then serve as key intermediates for coupling with other molecules to generate novel compounds for biological evaluation.

References

- 1. This compound [stenutz.eu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Data and Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available and predicted spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS No. 220227-29-2). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data alongside experimental data for structurally related compounds to aid in characterization. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for spectroscopic analysis is also provided.

Introduction

This compound is a fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of this molecule. This guide outlines the expected spectroscopic characteristics based on its structure and provides standard methodologies for acquiring such data.

Chemical Structure:

Spectroscopic Data

Experimental spectroscopic data for this compound is not extensively available in public literature. The following tables summarize predicted values and experimental data from closely related isomers for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | Aromatic H (ortho to -CH₂OH) |

| ~7.2 - 7.4 | m | 2H | Aromatic H (meta to -CH₂OH) |

| ~4.8 | s | 2H | -CH₂- |

| Variable | s (broad) | 1H | -OH |

Table 2: Experimental ¹H NMR Data for Related Isomers

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Solvent |

| 2-(Trifluoromethyl)benzyl alcohol | 7.69 (d), 7.64 (d), 7.55 (t), 7.38 (t), 4.85 (s), 2.95 (s) | CDCl₃ |

| 4-(Trifluoromethyl)benzyl alcohol | 7.62 (d, J = 8.16 Hz), 7.47 (d, J = 8.08 Hz), 4.77 (s), 1.92 (s, broad)[3] | CDCl₃ |

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~140 (q) | C-CF₃ |

| ~130 - 135 | Aromatic C-H |

| ~125 (q) | -CF₃ |

| ~115 - 125 | Aromatic C-H |

| ~62 | -CH₂OH |

Table 4: Experimental ¹³C NMR Data for 4-(Trifluoromethyl)benzyl alcohol

| Compound | Chemical Shift (δ, ppm) | Solvent |

| 4-(Trifluoromethyl)benzyl alcohol | 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.94, 64.62[3] | CDCl₃ |

Table 5: Predicted ¹⁹F NMR Data for this compound (Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |

| ~ -62 | -CF₃ | Singlet |

| ~ -115 | Ar-F | Multiplet |

Note: The chemical shift for Ar-CF₃ groups typically appears around -63 ppm. The shift for a fluorine atom on an aromatic ring is generally between -100 and -130 ppm.[4][5]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H Stretch (Alcohol) |

| 3030-3100 | Medium-Weak | Aromatic C-H Stretch[6][7] |

| 2850-2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1600-1620 | Medium | Aromatic C=C Stretch[6][7] |

| 1450-1510 | Medium | Aromatic C=C Stretch[6][7] |

| 1100-1350 | Strong | C-F Stretch (CF₃) |

| 1000-1260 | Strong | C-O Stretch (Alcohol) |

| 1000-1070 | Strong | Ar-F Stretch |

Note: Aromatic compounds exhibit characteristic absorption patterns. Key regions include C-H stretching (3050-3150 cm⁻¹) and C=C stretching (1450-1650 cm⁻¹).

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization - EI)

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 175 | [M-H-O]⁺ or [M-F]⁺ |

| 165 | [M-CH₂OH]⁺ |

| 145 | [M-CH₂OH-HF]⁺ |

| 125 | [C₇H₄F₂]⁺ |

Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural determination.[8][9][10] The molecular ion for the related compound 4-(Trifluoromethyl)benzyl alcohol has been observed at m/z = 176.06.[3]

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

No internal standard is typically required, but an external reference like CFCl₃ is used to define 0 ppm.

-

The spectral width should be sufficient to cover the expected chemical shifts (~-50 to -150 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like a benzyl alcohol, this can be done via a gas chromatography (GC-MS) system or a direct insertion probe.[12]

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a target compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | CAS: 220227-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. rsc.org [rsc.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. acdlabs.com [acdlabs.com]

Technical Guide: Safety and Handling of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. The information herein is intended to support laboratory safety and procedural excellence.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic alcohol.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | [1] |

| CAS Number | 220227-29-2 | [1][2][3] |

| Molecular Formula | C₈H₆F₄O | [1][2][3] |

| Molecular Weight | 194.13 g/mol | [2][3] |

| Appearance | Not explicitly stated; related compounds are colorless to light yellow liquids or white solids.[4][5] | |

| Melting Point | 55-57 °C | [6] |

| Boiling Point | 190 °C | [6] |

| Density | 1.377 g/cm³ | [6][7] |

| Flash Point | 68.4 °C | [2][8] |

| Solubility | Data not available. Related compound 4-(Trifluoromethyl)benzyl alcohol is soluble in water.[9] |

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data from structurally related compounds such as 4-(Trifluoromethyl)benzyl alcohol suggests it should be handled as a hazardous substance.[5][10]

GHS Hazard Classification (Inferred):

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[10]

Hazard Statements (Inferred):

-

H335: May cause respiratory irritation.[10]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P264: Wash skin thoroughly after handling.[11]

-

P271: Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

GHS Hazard Pictograms

GHS Exclamation Mark Pictogram for Irritants.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] No specific LD50 or LC50 data are available for this compound. The health hazard information is primarily based on data from analogous compounds.

-

Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5]

-

Chronic Effects: No data available.[5]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention. | [5] |

First Aid Workflow

Decision workflow for first aid response.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, vapor, mist, or gas.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wash hands thoroughly after handling.[11]

-

Keep away from sources of ignition.[5]

Storage:

-

Store in a cool, dry, well-ventilated place.[5]

-

Keep the container tightly closed when not in use.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Required Equipment | Specifications & Remarks | Reference(s) |

| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Must meet ANSI/ISEA Z87.1 standards. An emergency eyewash station should be readily accessible. | [5][12] |

| Hand Protection | Chemical-resistant gloves. | Nitrile or other impervious gloves are recommended. Inspect gloves before use and change frequently. | [5][11] |

| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. | A chemical-resistant apron may be necessary for larger quantities. | [5] |

| Respiratory Protection | Use in a well-ventilated area (fume hood). | If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used. | [5] |

Experimental Protocol: General Laboratory Handling

This protocol outlines a general procedure for the safe handling and use of this compound in a laboratory setting, such as for a reaction setup. This is a template and must be adapted to specific experimental needs and a thorough risk assessment.

1. Preparation and Precautionary Measures: a. Conduct a pre-work hazard analysis and risk assessment for the specific procedure. b. Ensure the work area, typically a chemical fume hood, is clean and uncluttered. c. Verify that all necessary safety equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational. d. Don all required PPE as specified in Section 6.

2. Dispensing the Reagent: a. Transport the sealed container of this compound in a secondary container to the fume hood. b. Securely clamp the reaction vessel within the fume hood. c. Carefully open the reagent container. d. Using a clean, dry pipette or syringe, transfer the required amount of the alcohol to the reaction vessel. Perform this transfer slowly to avoid splashing. e. Tightly reseal the reagent container immediately after dispensing.

3. Reaction and Monitoring: a. Assemble the reaction apparatus as required by the specific synthesis protocol. b. If heating is required, use a controlled heating mantle and monitor the temperature closely. c. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) as defined in the specific experimental plan.

4. Work-up and Purification: a. Upon reaction completion, cool the mixture to room temperature before proceeding with the work-up. b. Quench the reaction carefully, following the specific experimental procedure.

-

Note: Many syntheses involving benzyl alcohols may require quenching with water or an aqueous solution. c. Perform extractions and washes within the fume hood. d. For purification (e.g., column chromatography), ensure the setup is within the fume hood and that fractions are collected in labeled, sealed containers.

5. Waste Disposal and Decontamination: a. Segregate all waste containing this compound and its byproducts into a designated, labeled hazardous waste container. b. Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, and collect the rinsate as hazardous waste. c. Clean the work surface in the fume hood thoroughly.

6. Post-Procedure: a. Properly store the stock reagent container as described in Section 5. b. Remove PPE in the correct order to avoid self-contamination. c. Wash hands and arms thoroughly with soap and water.

Safe Handling Workflow

A logical workflow for safe laboratory handling.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: The compound may burn if involved in a fire. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe vapors or dust. Wear appropriate PPE.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleaning Up: For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough, procedure-specific risk assessment. Always consult the SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | CAS: 220227-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. China Customized 220227-29-2 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 7. CAS NO. 220227-29-2 | this compound | C8H6F4O [localpharmaguide.com]

- 8. [4-fluoro-2-(trifluoromethyl)phenyl]methanol220227-29-2,Purity97%_Dayang Chem (Hangzhou) Co., Ltd [molbase.com]

- 9. fishersci.pt [fishersci.pt]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

The Synthesis and Profile of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a fluorine atom and a trifluoromethyl group on the benzyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 55-57°C. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 220227-29-2 | [1] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Melting Point | 55-57 °C | |

| Flash Point | 68.4±25.9 °C | |

| Density | 1.4±0.1 g/cm³ |

Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, which is then carboxylated to yield 4-Fluoro-2-(trifluoromethyl)benzoic acid. The subsequent and final step is the reduction of this benzoic acid derivative to the target benzyl alcohol.

Synthetic Pathway Overview

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

This procedure is adapted from general methods for the synthesis of benzoic acids via Grignard reagents.

Materials:

-

2-bromo-5-fluorobenzotrifluoride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 2-bromo-5-fluorobenzotrifluoride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and carefully add crushed dry ice in small portions.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.

-

Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the reduction of carboxylic acids using borane-dimethyl sulfide complex.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzoic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane reagent.

-

Carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~162 (d, J=250 Hz, C-F), ~138 (q, J=5 Hz, C-C(CF₃)), ~130 (q, J=30 Hz, C-CF₃), ~128 (d, J=8 Hz, C-H), ~124 (q, J=272 Hz, CF₃), ~115 (d, J=22 Hz, C-H), ~113 (d, J=21 Hz, C-H), ~62 (CH₂OH) |

| IR (KBr, cm⁻¹) ν | ~3350 (br, O-H), ~1620, 1500 (C=C, aromatic), ~1320 (C-F), ~1150, 1120 (C-F of CF₃) |

| Mass Spectrum (EI, m/z) | 194 (M⁺), 177, 165, 145 |

Applications in Drug Development

The presence of both a fluorine atom and a trifluoromethyl group in this compound makes it a highly attractive building block for medicinal chemists. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

This versatile intermediate can be utilized in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, for various therapeutic areas.

Logical Relationship in Drug Design

Caption: Influence of fluorinated moieties on drug properties.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the desirable physicochemical properties it imparts to molecules make it a valuable tool for medicinal chemists aiming to design next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Preliminary Investigation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established principles of benzyl alcohol reactivity, supported by data from structurally related analogues, to predict its chemical behavior. The guide covers key transformations including oxidation, esterification, etherification, and conversion to the corresponding benzyl bromide. Generalized experimental protocols are provided as a starting point for laboratory investigation. The influence of the electron-withdrawing fluorine and trifluoromethyl groups on the reactivity of the benzylic alcohol is a central theme of this analysis.

Introduction

This compound is a substituted aromatic alcohol featuring two electron-withdrawing groups on the phenyl ring. The fluorine atom at the 4-position and the trifluoromethyl group at the 2-position significantly influence the electron density of the aromatic ring and the reactivity of the benzylic hydroxyl group. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack but also affecting the stability of potential cationic intermediates.[1] This technical guide explores the expected reactivity of this compound in several common organic transformations.

Chemical Structure:

Caption: General oxidation pathway of this compound.

Caption: General esterification pathway of this compound.

Caption: General etherification pathway of this compound.

Caption: General bromination pathway of this compound.

Conclusion

While specific experimental data for this compound remains limited, its reactivity can be predicted based on the established chemistry of substituted benzyl alcohols. The presence of two strong electron-withdrawing groups, a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position, is expected to decrease the reactivity of the benzylic alcohol in oxidation and SN1-type reactions. The provided generalized protocols offer a solid foundation for researchers to begin their experimental investigations into the chemistry of this promising building block. Further experimental work is necessary to fully elucidate the specific reaction conditions and yields for the transformations of this compound.

References

Methodological & Application

Synthesis of Derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities.

Introduction

This compound is a valuable starting material for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the benzylic alcohol, often requiring specific reaction conditions to achieve successful derivatization. This document outlines two key transformations: etherification via the Williamson ether synthesis and esterification through acylation with an acid chloride. These methods provide reliable pathways to a diverse range of derivatives.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative ether and ester derivative of this compound.

Table 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |

| Methyl Iodide | 1.5 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Yield | 85-95% (projected) |

Table 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Acetyl Chloride | 1.2 eq |

| Pyridine | 1.5 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | 90-98% (projected) |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Methyl Ether (Williamson Ether Synthesis)

This protocol describes the synthesis of a simple alkyl ether derivative. The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1][2][3][4][5] Due to the electron-withdrawing nature of the substituents on the aromatic ring, direct acid-catalyzed etherification of this compound is generally not effective.

Materials:

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous THF (approximately 0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add methyl iodide (1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

-

Separate the layers and extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of Williamson Ether Synthesis Workflow:

Protocol 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl Acetate (Acylation)

This protocol details the esterification of this compound with an acid chloride. This is a highly efficient method for the synthesis of esters, particularly when the corresponding carboxylic acid is not amenable to Fischer esterification conditions.[6][7][8][9][10] Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM (approximately 0.5 M concentration).

-

Add pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.

-

Quench the reaction by adding 1 M HCl solution.

-